3-Ethylpyridine-2-carboxylic acid hydrochloride
Overview
Description
3-Ethylpyridine-2-carboxylic acid hydrochloride is a compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 . It is a powder that is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9NO2.ClH/c1-2-6-4-3-5-9-7 (6)8 (10)11;/h3-5H,2H2,1H3, (H,10,11);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 187.63 .Scientific Research Applications
Synthesis and Anticancer Research
3-Ethylpyridine-2-carboxylic acid hydrochloride has been noted for its potential in synthesizing compounds with anticancer properties. Specifically, a series of 3- and 2,3-substituted ethyl (5-amino-2H-pyrido[4,3-b][1,4]oxazin-7-yl)carbamates, synthesized through a reaction involving this compound, exhibited significant effects on the proliferation and mitotic index of cultured L1210 cells and on the survival of mice bearing P388 leukemia (Temple et al., 1983).
Anti-inflammatory Applications
This compound also plays a role in synthesizing 2-methylimidazo[1,2-a]pyridine-3-carboxylic acids, which have demonstrated anti-inflammatory, analgesic, antipyretic, and ulcerogenic activities. This highlights its potential in the development of new therapeutic agents targeting inflammation and related symptoms (Abignente et al., 1982).
Catalysis in Chemical Synthesis
The hydrochloride form of polyvinylpyridine, structurally similar to this compound, is an effective catalyst for the acetalization of carbonyl compounds and esterification of carboxylic acids, indicating its potential utility in catalyzing key reactions in synthetic chemistry (Yoshida et al., 1981).
Bioconjugation in Aqueous Media
The compound's derivatives have been studied for their role in the mechanism of amide formation in bioconjugation processes in aqueous media. This research is critical in understanding and improving bioconjugation techniques, which are fundamental in drug development and molecular biology studies (Nakajima & Ikada, 1995).
Antibacterial Agent Synthesis
It also contributes to the synthesis of certain antibacterial agents, particularly pyridonecarboxylic acids, indicating its potential in combatting bacterial infections and in the development of new antibiotics (Egawa et al., 1984).
Safety and Hazards
properties
IUPAC Name |
3-ethylpyridine-2-carboxylic acid;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c1-2-6-4-3-5-9-7(6)8(10)11;/h3-5H,2H2,1H3,(H,10,11);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCPZOENCUXTBDP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CC=C1)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.